molecular formula C20H26N4O3 B13375297 ethyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-1-piperidinecarboxylate

ethyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-1-piperidinecarboxylate

Cat. No.: B13375297
M. Wt: 370.4 g/mol
InChI Key: OZYHWAIDIVNKHB-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-1-piperidinecarboxylate is a complex organic compound that features a pyrazole ring, a benzoyl group, and a piperidinecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-1-piperidinecarboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Benzoylation: The pyrazole derivative is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Coupling with Piperidinecarboxylate: The benzoylated pyrazole is coupled with ethyl piperidinecarboxylate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-1-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or piperidinecarboxylate moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or benzoyl groups.

    Reduction: Reduced forms of the benzoyl or piperidinecarboxylate groups.

    Substitution: Substituted derivatives at the benzoyl or piperidinecarboxylate positions.

Scientific Research Applications

Ethyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-1-piperidinecarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-1-piperidinecarboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the benzoyl and piperidinecarboxylate groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    Benzoyl Piperidinecarboxylate: A compound with a similar benzoyl and piperidinecarboxylate structure but lacking the pyrazole ring.

    Ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}-1-piperidinecarboxylate: A closely related compound with a non-methylated pyrazole ring.

Uniqueness

Ethyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-1-piperidinecarboxylate is unique due to the presence of the 3,5-dimethyl substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups provides a distinct profile in terms of binding affinity, selectivity, and pharmacokinetic properties.

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 4-[[4-(3,5-dimethylpyrazol-1-yl)benzoyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C20H26N4O3/c1-4-27-20(26)23-11-9-17(10-12-23)21-19(25)16-5-7-18(8-6-16)24-15(3)13-14(2)22-24/h5-8,13,17H,4,9-12H2,1-3H3,(H,21,25)

InChI Key

OZYHWAIDIVNKHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C)C

Origin of Product

United States

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